

Technical Guide: N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(5-Hydroxypyridin-2-yl)acetamide**

Cat. No.: **B134175**

[Get Quote](#)

CAS Number: 159183-89-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(5-Hydroxypyridin-2-yl)acetamide**, a pyridin-2-yl acetamide derivative of interest in medicinal chemistry. This document consolidates available data on its synthesis, potential biological activities, and mechanisms of action, drawing from literature on structurally related compounds.

Physicochemical Data

Property	Value	Source
CAS Number	159183-89-8	Internal Database
Molecular Formula	C ₇ H ₈ N ₂ O ₂	Internal Database
Molecular Weight	152.15 g/mol	Internal Database
Canonical SMILES	CC(=O)NC1=NC=CC(O)=C1	Internal Database
InChI Key	YFUPOILBWKPOQG-UHFFFAOYSA-N	Internal Database

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **N-(5-Hydroxypyridin-2-yl)acetamide** is not readily available in published literature, a plausible and efficient synthetic route involves the N-acetylation of 2-amino-5-hydroxypyridine.

Synthesis of 2-amino-5-hydroxypyridine (Starting Material)

A common method for the synthesis of 2-amino-5-hydroxypyridine is through the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Hydrogenation of 5-(benzyloxy)pyridin-2-amine[\[1\]](#)[\[2\]](#)

- Materials:
 - 5-(benzyloxy)pyridin-2-amine
 - Ethanol
 - 10% Palladium on activated carbon (Pd/C)
 - Toluene
 - Hydrogen gas
- Equipment:
 - Autoclave
 - Filtration apparatus
 - Rotary evaporator
- Procedure:
 - In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Pd/C.

- Pressurize the autoclave with hydrogen gas to 0.2 MPa.
- Stir the reaction mixture at 25°C for several hours, monitoring the reaction progress.
- Upon completion, vent the autoclave and filter the reaction mixture to remove the Pd/C catalyst.
- Wash the catalyst residue with ethanol.
- Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-amino-5-hydroxypyridine.

Proposed Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

The final product can be synthesized by the acetylation of 2-amino-5-hydroxypyridine using acetic anhydride.

Proposed Experimental Protocol: Acetylation of 2-amino-5-hydroxypyridine

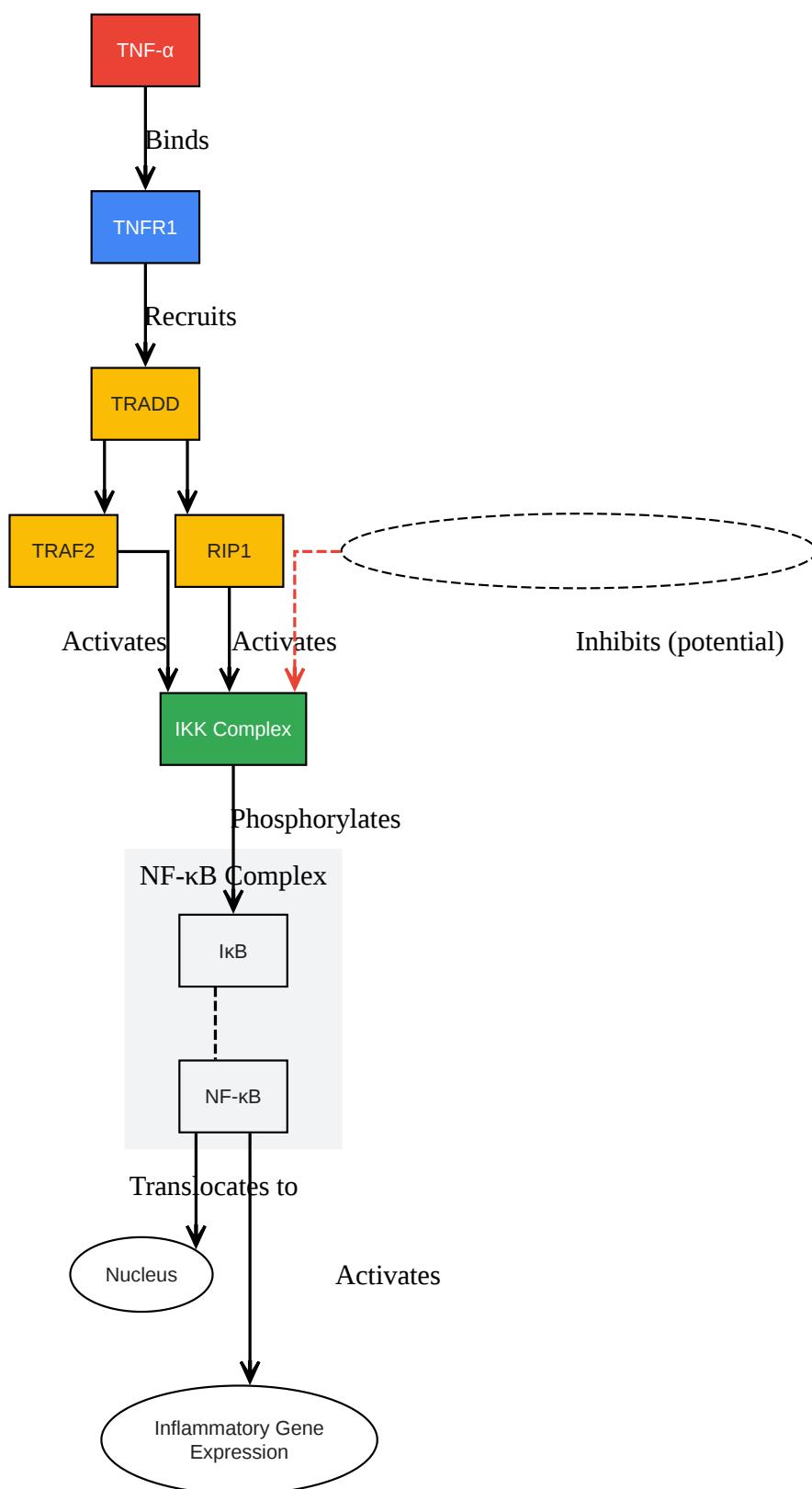
- Materials:
 - 2-amino-5-hydroxypyridine
 - Acetic anhydride
 - Pyridine (optional, as a catalyst)
 - Dichloromethane (or other suitable aprotic solvent)
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate or sodium sulfate
- Equipment:

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Procedure:
 - Dissolve 2-amino-5-hydroxypyridine in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.
 - Optionally, add a catalytic amount of pyridine.
 - Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Quench the reaction by the addition of water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - The crude **N-(5-Hydroxypyridin-2-yl)acetamide** can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action

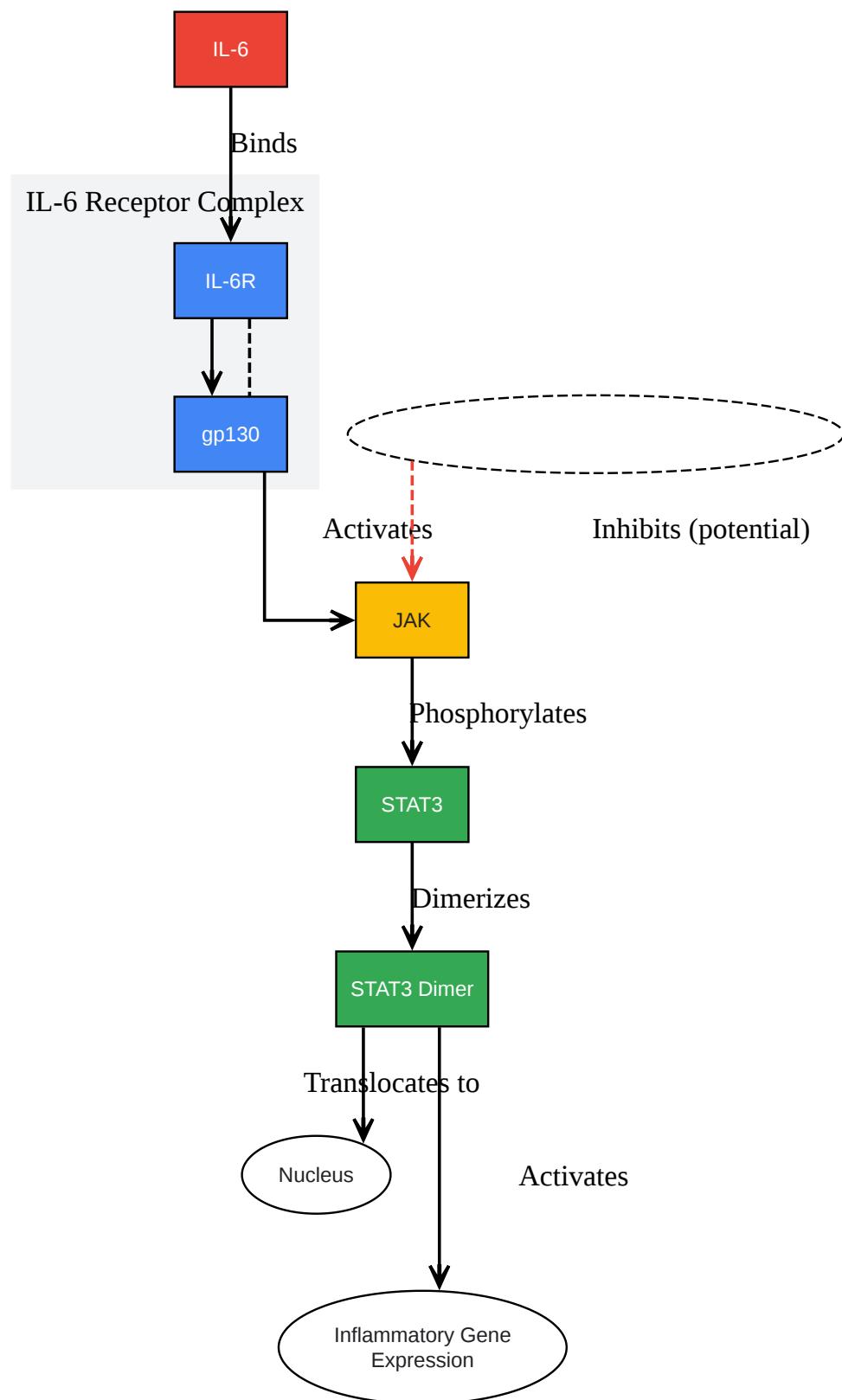
Direct experimental data on the biological activity of **N-(5-Hydroxypyridin-2-yl)acetamide** is limited. However, research on the structurally similar compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, suggests a potent anti-inflammatory profile.

This analogue has been shown to act as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) induced cell adhesion, indicating its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease.^[3] The inhibitory activity of the trimethylated analogue on TNF- α and IL-6 signaling pathways suggests that **N-(5-Hydroxypyridin-2-yl)acetamide** may share a similar mechanism of action.


Proposed Anti-Inflammatory Assay Protocol

An in vitro cell-based assay can be employed to determine the anti-inflammatory activity of **N-(5-Hydroxypyridin-2-yl)acetamide**, based on protocols used for similar compounds.^[4]

- Cell Line: Human monocytic cell line (e.g., THP-1).
- Differentiation: Differentiate THP-1 cells into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
- Inflammatory Stimulus: Lipopolysaccharide (LPS).
- Treatment: Pre-treat differentiated cells with varying concentrations of **N-(5-Hydroxypyridin-2-yl)acetamide**.
- Endpoint Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF- α and IL-6, in the cell culture supernatant using ELISA kits.
- Positive Control: A known anti-inflammatory agent, such as dexamethasone.


Signaling Pathways

Based on the activity of its analogue, **N-(5-Hydroxypyridin-2-yl)acetamide** is hypothesized to modulate the TNF- α and IL-6 signaling pathways.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the TNF-α signaling pathway.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the IL-6 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolonitis agents via dual inhibition of TNF- α - and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: N-(5-Hydroxypyridin-2-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134175#n-5-hydroxypyridin-2-yl-acetamide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com